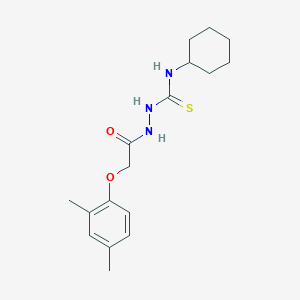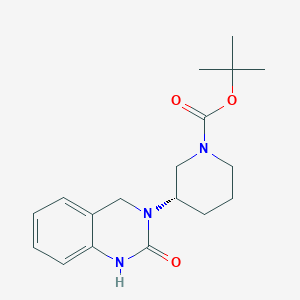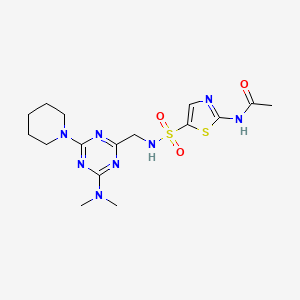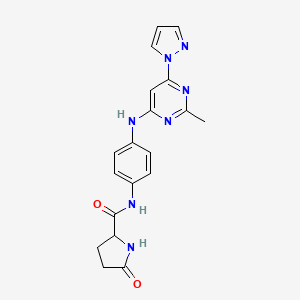
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide” is a thiosemicarbazide derivative. Thiosemicarbazides are a class of organic compounds characterized by a functional group consisting of a thioamide (R-C(=S)-NH2) and a hydrazine (-NH-NH2). They are often used in the synthesis of various organic compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a 2,4-dimethylphenoxyacetyl group attached to a 4-cyclohexylthiosemicarbazide. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
Thiosemicarbazides are known to react with a variety of electrophiles, including carbonyl compounds, to form heterocyclic rings. They can also undergo oxidation reactions to form thiadiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as its degree of crystallinity, solubility in various solvents, melting point, and stability under various conditions would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Environmental Toxicity and Impact
Research on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which shares a similar chemical moiety with the compound , has shown its widespread use and potential environmental impacts. Studies have highlighted concerns regarding its toxicity to non-target species, including aquatic organisms, and its detection in various environmental matrices. Efforts to understand the environmental fate, behavior, and eco-toxicological effects of 2,4-D aim to mitigate its entry into the environment and protect public health (Islam et al., 2017).
Pharmacological Activities and Potential Therapeutic Uses
Sulfonamides, compounds that also contain a functional group related to the query compound, have been extensively researched for their therapeutic potential. A review covering the period 2008–2012 highlighted the development of sulfonamide derivatives as carbonic anhydrase inhibitors, COX2 inhibitors, and their roles in antitumor activities. This review underscores the ongoing need for novel sulfonamides in treating various conditions, suggesting a promising avenue for compounds with similar functionalities (Carta, Scozzafava, & Supuran, 2012).
Chemical Modifications and Biological Activities
The modification of D-glucans through chemical processes such as sulfonylation, carboxymethylation, and acetylation, to enhance their solubility and biological activities, showcases the importance of chemical modifications in pharmaceutical research. These modifications can significantly alter the biological activities of compounds, suggesting that similar strategies could be applied to the compound of interest for potential applications in anticoagulation, antitumor, antioxidant, and antiviral therapies (Kagimura et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as phenoxy acetamide derivatives, have shown a broad range of biological activities .
Mode of Action
Compounds with similar structures, like 2,4-d, have been known to mimic natural auxin at the molecular level . This could suggest that “1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide” might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[[2-(2,4-dimethylphenoxy)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-12-8-9-15(13(2)10-12)22-11-16(21)19-20-17(23)18-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,19,21)(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPOFVSSJMLRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Methylphenoxy)phenyl]methanol](/img/structure/B2513418.png)


![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B2513422.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2513427.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2513428.png)
![1-(2-Fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2513432.png)
![2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2513434.png)
![ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2513435.png)

